N-(4-methylphenyl)-3-oxopyrazolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylphenyl)-3-oxopyrazolidine-1-carboxamide is a chemical compound that belongs to the class of pyrazolidine derivatives This compound is characterized by the presence of a pyrazolidine ring, which is a five-membered ring containing two adjacent nitrogen atoms The compound also features a carboxamide group and a 4-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-3-oxopyrazolidine-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone intermediate. This intermediate is then cyclized under acidic conditions to yield the pyrazolidine ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-3-oxopyrazolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions result in derivatives with different functional groups .
Scientific Research Applications
N-(4-methylphenyl)-3-oxopyrazolidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-3-oxopyrazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
N-(4-methylphenyl)-3-oxopyrazolidine-1-carboxamide can be compared with other similar compounds, such as:
N-(4-methylphenyl)-3-oxopyrazolidine-1-carboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxamide group.
N-(4-methylphenyl)-3-oxopyrazolidine-1-sulfonamide: This compound features a sulfonamide group, which can impart different chemical and biological properties.
N-(4-methylphenyl)-3-oxopyrazolidine-1-thioamide: The presence of a thioamide group can influence the compound’s reactivity and biological activity
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical reactivity and biological activities compared to its analogs.
Properties
IUPAC Name |
N-(4-methylphenyl)-3-oxopyrazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-8-2-4-9(5-3-8)12-11(16)14-7-6-10(15)13-14/h2-5H,6-7H2,1H3,(H,12,16)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COGQOZBEXNPTGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N2CCC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.